1-(2-bromophenyl)-5-phenyl-1H-tetrazole
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Overview
Description
1-(2-Bromophenyl)-5-phenyl-1H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a bromophenyl group and a phenyl group attached to the tetrazole ring
Preparation Methods
The synthesis of 1-(2-bromophenyl)-5-phenyl-1H-tetrazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzonitrile and phenylhydrazine.
Formation of Hydrazone: Phenylhydrazine reacts with 2-bromobenzonitrile to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as sodium azide, to form the tetrazole ring.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
1-(2-Bromophenyl)-5-phenyl-1H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromophenyl)-5-phenyl-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and as a precursor for other functionalized tetrazoles
Mechanism of Action
The mechanism of action of 1-(2-bromophenyl)-5-phenyl-1H-tetrazole depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to interact with various molecular targets.
Chemical Reactivity: The presence of the bromine atom and the tetrazole ring makes the compound reactive towards nucleophiles and electrophiles, facilitating various chemical transformations
Comparison with Similar Compounds
1-(2-Bromophenyl)-5-phenyl-1H-tetrazole can be compared with other tetrazole derivatives, such as:
1-Phenyl-1H-tetrazole: Lacks the bromine atom, making it less reactive in substitution reactions.
1-(2-Chlorophenyl)-5-phenyl-1H-tetrazole: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and applications.
1-(2-Methylphenyl)-5-phenyl-1H-tetrazole: Contains a methyl group instead of bromine, leading to different chemical properties and uses
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which allows for a broader range of chemical modifications and applications.
Properties
Molecular Formula |
C13H9BrN4 |
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Molecular Weight |
301.14 g/mol |
IUPAC Name |
1-(2-bromophenyl)-5-phenyltetrazole |
InChI |
InChI=1S/C13H9BrN4/c14-11-8-4-5-9-12(11)18-13(15-16-17-18)10-6-2-1-3-7-10/h1-9H |
InChI Key |
OLSLPOZCZBKWDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=NN2C3=CC=CC=C3Br |
Origin of Product |
United States |
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